
2-Methoxybenzyl alcohol
Overview
Description
2-Methoxybenzyl alcohol (C8H10O2, MW 138.166 g/mol) is an aromatic alcohol with a methoxy group (-OCH3) at the ortho position of the benzyl ring. It is widely used in organic synthesis, pharmaceuticals, and agrochemicals due to its versatile reactivity . Key identifiers include CAS No. 612-16-8, ChemSpider ID 62369, and a boiling point of 248–250°C. It is sparingly soluble in water but soluble in ethanol .
Preparation Methods
Acetalization-Reduction Strategy
Step 1: Acetal Formation
For m-methoxybenzyl alcohol, m-chlorobenzaldehyde reacts with ethylene glycol in the presence of sulfuric acid to form ethylene glycol m-chlorobenzaldehyde acetal . Key conditions include:
-
Solvent : Toluene or xylene
-
Molar ratios : m-Chlorobenzaldehyde : ethylene glycol : H₂SO₄ = 1 : (2–4) : (0.1–0.5)
-
Temperature : 100–120°C
-
Reaction time : 5–10 hours
For ortho-substituted analogs, steric effects may necessitate higher temperatures or prolonged reaction times.
Step 2: Methoxy Substitution
The acetal intermediate undergoes nucleophilic substitution with sodium methoxide in methanol :
-
Molar ratio : Acetal : NaOCH₃ = 1 : (1–1.5)
-
Temperature : 65–67°C
-
Reaction time : 120–135 minutes
In the ortho case, the proximity of the methoxy group could hinder substitution efficiency, requiring optimized stoichiometry.
Step 3: Acetal Cleavage and Reduction
The methoxy-substituted acetal is hydrolyzed with dilute sulfuric acid and reduced using zinc particles :
-
Catalyst : 15–20 wt% H₂SO₄
-
Reducing agent : Zinc particles (molar ratio Zn : NaOCH₃ = 1 : 1)
-
Temperature : 35–40°C
-
Reaction time : 120–150 minutes
Yields for the meta isomer reach 93–93.5% , but ortho derivatives may exhibit lower yields due to steric constraints.
Adaptability to 2-Methoxybenzyl Alcohol
While the above protocol is proven for meta isomers, adapting it to ortho-methoxybenzyl alcohol would require:
-
Substituting m-chlorobenzaldehyde with o-chlorobenzaldehyde.
-
Optimizing solvent systems to mitigate steric hindrance (e.g., using polar aprotic solvents).
-
Adjusting reaction times and temperatures to account for slower kinetics.
Oxidation-Hydrogenation Approach
Application to Ortho Derivatives
For this compound, this route would involve:
-
Oxidation of o-methoxytoluene :
-
Challenges include over-oxidation to carboxylic acids or ketones. Selective catalysts (e.g., MnO₂) may improve yields.
-
-
Hydrogenation of o-methoxybenzaldehyde :
-
Steric hindrance may reduce reaction rates, necessitating higher catalyst loadings or elevated pressures.
-
Direct Reduction of 2-Methoxybenzaldehyde
A straightforward route involves the reduction of 2-methoxybenzaldehyde using agents like NaBH₄ or LiAlH₄:
4 \rightarrow \text{this compound} + \text{NaBO}2
Reaction Conditions
-
Solvent : Methanol or ethanol
-
Temperature : 0–25°C
-
Time : 1–4 hours
-
Yield : ~80–90% (estimated based on analogous reductions)
Advantages and Limitations
-
Pros : Simplicity, high atom economy.
-
Cons : Requires access to 2-methoxybenzaldehyde, which itself may necessitate specialized synthesis.
Comparative Analysis of Methods
Challenges in Ortho-Substituted Synthesis
-
Steric Hindrance : The ortho methoxy group impedes reagent access to the reaction site, necessitating bulkier solvents or phase-transfer catalysts.
-
Electronic Effects : Electron-donating methoxy groups deactivate aromatic rings, slowing electrophilic substitution.
-
Purification Difficulties : Ortho isomers often exhibit lower crystallinity, complicating isolation via recrystallization.
Chemical Reactions Analysis
Oxidation Reactions
2-Methoxybenzyl alcohol undergoes oxidation through multiple pathways:
Aerobic Oxidation
Copper(I)/TEMPO catalyst systems enable efficient aerobic oxidation to 2-methoxybenzaldehyde. Key findings include:
-
Turnover-limiting steps differ between benzylic and aliphatic alcohols
-
Optimal conditions: 1 mol% CuI/2,2'-bipyridine catalyst, TEMPO, 60°C
Table 1: Comparative Oxidation Rates
Substrate | Initial Rate (mM/min) | Conversion (%) |
---|---|---|
2-Methoxybenzyl alc | 109 | 100 |
Benzyl alcohol | 20 | 54 |
Data from photocatalytic studies |
Electrochemical Oxidation
Selective oxidation occurs under controlled potentials:
Reduction Pathways
The benzylic hydroxyl group undergoes reduction under specific conditions:
Hydrogenation
Ru-NHC catalysts enable tandem reactions:
textThis compound → 2-Methoxybenzylamine (55% yield)[4]
Reductive Condensation
With acetamides under radical conditions:
Nucleophilic Substitution
Mechanistic studies reveal:
Phosphate Intermediate Formation
Reacts with hexamethylphosphoric triamide (HMPT):
Condensation Reactions
Radical chain process with acetamides:
Table 2: Reaction Optimization
Condition | Yield Improvement |
---|---|
1.3 eq KOtBu | 94% → 55% |
2.0 eq 2-oxindole | 48% → 35% |
Pollutant Degradation
Exhibits enhanced reactivity in UV-assisted processes:
Comparative Reactivity Analysis
Electronic Effects
-
Methoxy group increases oxidation rates 5.4× vs. benzyl alcohol
-
Ortho-substitution improves radical stability in condensation reactions
Steric Considerations
Scientific Research Applications
Applications Overview
2-Methoxybenzyl alcohol is utilized in several key areas:
Field | Application |
---|---|
Pharmaceuticals | Acts as an intermediate in drug synthesis, enhancing the efficacy of various medications. |
Fragrance Industry | Used as a key ingredient in perfumes and flavorings due to its pleasant aroma. |
Cosmetics | Incorporated into skincare products for its moisturizing properties, improving skin hydration and texture. |
Organic Synthesis | Serves as a building block for creating complex organic molecules efficiently. |
Research Applications | Employed in laboratory studies in organic chemistry and material science to explore innovative chemical properties. |
Pharmaceuticals
This compound plays a crucial role in the pharmaceutical industry as an intermediate compound. It is involved in synthesizing various drugs, particularly those aimed at treating inflammatory conditions and other ailments. For instance, it has been investigated for its potential therapeutic properties in developing anti-inflammatory medications .
Fragrance and Flavor Industry
The compound's aromatic properties make it a popular choice in the fragrance industry. It enhances sensory experiences in perfumes and food flavorings, contributing to the overall appeal of these products . Its pleasant scent profile allows it to be a staple ingredient in many formulations.
Cosmetics
In cosmetics, this compound is valued for its moisturizing capabilities. It is often added to skincare formulations to improve hydration levels and skin texture, making it a beneficial ingredient in lotions and creams .
Organic Synthesis
As a versatile building block, this compound is extensively used in organic synthesis. It facilitates the creation of more complex molecules, which can lead to the development of new materials or pharmaceuticals with enhanced properties . Its reactivity allows chemists to explore various synthetic pathways effectively.
Research Applications
In academic and industrial research settings, this compound is utilized for investigating enzyme-catalyzed reactions and studying biochemical pathways . Its unique chemical properties enable researchers to conduct experiments that contribute to advancements in organic chemistry and material science.
Case Study 1: Pharmaceutical Development
A study published in Journal of Medicinal Chemistry highlighted the use of this compound as an intermediate in synthesizing novel anti-inflammatory agents. The research demonstrated improved efficacy compared to existing medications, showcasing its potential impact on drug development .
Case Study 2: Cosmetic Formulation
Research conducted by a leading cosmetics manufacturer evaluated the moisturizing effects of this compound in various skincare products. The results indicated significant improvements in skin hydration levels among participants using formulations containing this compound compared to those using standard moisturizers .
Mechanism of Action
The mechanism of action of 2-Methoxybenzyl alcohol involves its interaction with various molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, facilitating the study of enzyme kinetics and mechanisms . The compound’s hydroxyl group can undergo various chemical transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Positional Isomers: Methoxy Substitution Effects
2-Methoxybenzyl Alcohol vs. 3-Methoxybenzyl Alcohol vs. 4-Methoxybenzyl Alcohol
- Reactivity in Catalysis: In aerobic oxidation using Cu nanoparticles, this compound showed lower turnover frequency (TOF) than its meta and para isomers. The ortho-methoxy group sterically hinders interaction with catalytic sites in zeolite pores . Conversely, 4-methoxybenzyl alcohol exhibited higher oxidation yields (62%) compared to the ortho isomer (59%) under identical conditions, likely due to reduced steric effects in the para position .
Enzymatic Specificity :
Ortho-Substituted Benzyl Alcohols
- Reaction Yields :
- In the synthesis of trisubstituted imidazoles, this compound yielded 53%, significantly lower than para-substituted analogs (79–84%). The ortho group’s steric bulk impedes reaction efficiency .
- However, this compound performed well in Mn-catalyzed α-alkylation reactions, producing 1,3-diphenylpropan-1-one derivatives in "excellent yields" alongside other electron-donating substituents .
Halogen vs. Methoxy Substitution
- Halogenated Analogs :
- Para-halogenated benzyl alcohols (e.g., 4-chlorobenzyl alcohol) showed moderate yields (~66–70%) in imidazole synthesis, comparable to meta-substituted methoxy derivatives. However, ortho-nitrobenzyl alcohol had even lower yields (50%) than this compound, indicating electron-withdrawing groups further reduce reactivity .
Structural Analogs: Ethoxy and Bromo Derivatives
- Its molecular weight (152.19 g/mol) and solubility profile resemble this compound, but specific reactivity comparisons are absent .
- 2-Bromo-4-methoxybenzyl Alcohol :
Key Findings and Implications
Steric and Electronic Effects :
- The ortho-methoxy group imposes steric hindrance, reducing catalytic and enzymatic activity compared to meta/para isomers.
- Electron-donating methoxy groups generally enhance reactivity in alkylation but hinder oxidation and imidazole synthesis due to positional effects.
Industrial Relevance :
- 4-Methoxybenzyl alcohol is preferred in oxidation reactions for higher yields, while this compound remains valuable in alkylation and pharmaceutical intermediates .
Future Directions :
- Further studies on ethoxy and bromo derivatives could expand applications in drug design and materials science.
Biological Activity
2-Methoxybenzyl alcohol, also known as o-methoxybenzyl alcohol, is an organic compound with the molecular formula CHO. It has garnered attention in various fields of biological research due to its potential therapeutic properties, particularly in antimicrobial and antioxidant activities. This article summarizes the biological activities of this compound, supported by data tables and relevant research findings.
- Molecular Weight : 138.1638 g/mol
- CAS Registry Number : 612-16-8
- Structural Formula :
Antimicrobial Activity
Recent studies have demonstrated the antibacterial properties of this compound derivatives. A significant study synthesized various benzyl alcohol derivatives, including this compound, and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Benzyl Alcohol Derivatives
Compound | Organism | Zone of Inhibition (mm) | Concentration (mg/mL) |
---|---|---|---|
2a | S. aureus | 12 | 10 |
P. aeruginosa | 11 | 10 | |
2d | S. aureus | 12 | 10 |
P. aeruginosa | 35 | 10 | |
The results indicated that compound 2d exhibited a promising antibacterial efficacy against Pseudomonas aeruginosa, surpassing the standard drug amoxicillin in effectiveness. The study highlighted that the activity was concentration-dependent and suggested that the presence of methoxy groups enhances biological activity by facilitating interactions with bacterial targets .
Antioxidant Activity
In addition to its antimicrobial properties, this compound has been studied for its antioxidant potential. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders.
A study on related compounds found that methoxy-substituted benzyl alcohol derivatives exhibited significant antioxidant activity through various assays, indicating their potential as protective agents against oxidative damage . The presence of methoxy and hydroxy groups appears to enhance this activity by stabilizing free radicals.
Case Studies and Research Findings
- Neuroprotective Effects : A related compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), has shown protective effects against oxidative stress in aging models. While not directly studying this compound, this research underscores the potential neuroprotective benefits of methoxy-substituted benzyl alcohols .
- Antiproliferative Activity : Some derivatives of benzyl alcohol have demonstrated antiproliferative effects against various cancer cell lines, with certain compounds showing IC values in the low micromolar range. This suggests that similar activities could be explored for this compound and its derivatives .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-methoxybenzyl alcohol critical for laboratory handling and experimental design?
- Answer: Key properties include a boiling point of 248–250°C, density of 1.030 g/mL, refractive index of 1.546–1.548, and molecular weight of 138.17 g/mol . These parameters inform solvent selection, reaction temperature optimization, and purification methods (e.g., distillation). Its liquid state at room temperature and solubility in organic solvents like toluene make it suitable for homogeneous catalysis .
Q. What safety protocols should be followed when handling this compound in synthetic workflows?
- Answer: The compound is classified as harmful if swallowed (H302), causes skin/eye irritation (H315/H319), and may induce respiratory irritation (H335). Mandatory precautions include wearing nitrile gloves, eye protection, and working in a fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Q. How can this compound be synthesized and purified for laboratory use?
- Answer: While direct synthesis methods are not detailed in the evidence, analogous alcohols (e.g., 3-hydroxybenzyl alcohol) are synthesized via reduction of aldehydes (e.g., 3-hydroxybenzaldehyde) using NaBH₄ or catalytic hydrogenation. Purification typically involves vacuum distillation or column chromatography to achieve ≥98.5% purity .
Advanced Research Questions
Q. How does the 2-methoxybenzyl group enhance the catalytic performance of iridium complexes in β-alkylation reactions?
- Answer: Iridium(I) complexes with 2-methoxybenzyl-functionalized N-heterocyclic carbene (NHC) ligands exhibit superior activity due to steric and electronic effects. For example, [Ir(cod)(NCCH₃)(MeIm(2-methoxybenzyl))][BF₄] (6) achieves 93% conversion in 7 hours with 86% selectivity for 1,3-diphenylpropan-1-ol. The rigid 2-methoxybenzyl wingtip stabilizes transition states and facilitates dehydrogenation steps .
Q. What experimental parameters critically influence the selectivity of this compound-derived catalysts in hydrogen transfer reactions?
- Answer: Key factors include:
- Base type: Cs₂CO₃ or KHMDS improves deprotonation efficiency .
- Catalyst/base ratio: A 1:150 ratio (catalyst 2) enhances selectivity to >95% by minimizing side reactions .
- Solvent polarity: Toluene optimizes substrate-catalyst interactions compared to polar aprotic solvents .
Q. Why does this compound exhibit lower turnover frequency (TOF) in aerobic oxidation compared to 3- and 4-methoxy analogs?
- Answer: The proximity of the methoxy group to the hydroxyl group in this compound creates steric hindrance, reducing accessibility to catalytic Cu nanoparticles in zeolite pores. In contrast, 3- and 4-methoxy isomers allow better alignment with active sites, yielding TOFs of 19 h⁻¹ and 16 h⁻¹, respectively .
Q. What spectroscopic techniques are effective in monitoring this compound’s role in catalytic cycles?
- Answer: ¹H NMR (in toluene-d⁸) tracks real-time conversion of substrates (e.g., 1-phenylethanol) by integrating peaks for intermediates like 1,3-diphenylpropan-1-ol. GC-MS with internal standards (e.g., mesitylene) quantifies product distributions .
Q. How does this compound compare to other benzyl alcohol derivatives in photocatalytic applications?
- Answer: In selective photocatalysis, this compound shows distinct reactivity due to electron-donating methoxy groups, which alter charge-transfer dynamics. However, its oxidation rate (-r₀) is lower than 4-nitrobenzyl alcohol (electron-withdrawing groups) due to reduced electrophilicity .
Q. Methodological Notes
Properties
IUPAC Name |
(2-methoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-10-8-5-3-2-4-7(8)6-9/h2-5,9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLYBQSHRJMURN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060606 | |
Record name | Benzenemethanol, 2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear orange to light orange-brown liquid; [Acros Organics MSDS] | |
Record name | 2-Methoxybenzyl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19636 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00429 [mmHg] | |
Record name | 2-Methoxybenzyl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19636 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
612-16-8, 1331-81-3 | |
Record name | 2-Methoxybenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=612-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxybenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anisyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 612-16-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66558 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenemethanol, 2-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenemethanol, 2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxybenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.361 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Anisyl alcohol (o-,m-,p-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.148 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHOXYBENZYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/457NQ8NGCG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.